molecular formula C22H24FN3O3 B2493571 4-Benzyl-5-[4-(4-fluorophenyl)piperazine-1-carbonyl]morpholin-3-one CAS No. 1351581-38-8

4-Benzyl-5-[4-(4-fluorophenyl)piperazine-1-carbonyl]morpholin-3-one

Cat. No.: B2493571
CAS No.: 1351581-38-8
M. Wt: 397.45
InChI Key: UNMDJBKHASSOOT-UHFFFAOYSA-N
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Description

4-Benzyl-5-[4-(4-fluorophenyl)piperazine-1-carbonyl]morpholin-3-one is a synthetic chemical compound offered for research and development purposes. This molecule features a complex structure combining morpholinone and piperazine cores, a design motif common in modern medicinal chemistry. Piperazine derivatives are recognized for their wide range of pharmacological activities and are frequently investigated as key scaffolds in drug discovery . Compounds with similar structural features, such as a piperazine-1-carbonyl group, are known to be explored as potential inhibitors of specific enzymes . The integration of a 4-fluorophenyl group is a common strategy in lead optimization, as fluorine substitution can significantly influence a compound's electronic properties, metabolic stability, and binding affinity to biological targets . Researchers are investigating these types of complex heterocyclic compounds for their potential interactions with various biological targets. Piperazine-based molecules, in particular, have demonstrated diverse therapeutic activities in preclinical research, including antiviral, antibacterial, and effects on the central nervous system . For example, some piperazine carboxamide derivatives have been studied as modulators of fatty acid amide hydrolase for potential use in anxiety and pain research . This product is intended for laboratory research use only. It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this material with appropriate safety precautions, referring to the associated Safety Data Sheet (SDS) for detailed hazard information.

Properties

IUPAC Name

4-benzyl-5-[4-(4-fluorophenyl)piperazine-1-carbonyl]morpholin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24FN3O3/c23-18-6-8-19(9-7-18)24-10-12-25(13-11-24)22(28)20-15-29-16-21(27)26(20)14-17-4-2-1-3-5-17/h1-9,20H,10-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNMDJBKHASSOOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=C(C=C2)F)C(=O)C3COCC(=O)N3CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24FN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the cyclization of 1,2-diamine derivatives with sulfonium salts, followed by selective intramolecular cyclization reactions . The reaction conditions often require the use of bases such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and protective groups that can be removed in subsequent steps .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

4-Benzyl-5-[4-(4-fluorophenyl)piperazine-1-carbonyl]morpholin-3-one can undergo various types of chemical reactions, including:

    Oxidation: Introduction of oxygen atoms into the molecule.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions can vary widely depending on the desired transformation, but often involve controlled temperatures and the use of solvents like dichloromethane or ethanol.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde derivative, while reduction could produce an alcohol or amine.

Scientific Research Applications

4-Benzyl-5-[4-(4-fluorophenyl)piperazine-1-carbonyl]morpholin-3-one has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 4-Benzyl-5-[4-(4-fluorophenyl)piperazine-1-carbonyl]morpholin-3-one involves its interaction with specific molecular targets and pathways within the body. This compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substitution Patterns

The compound shares key structural motifs with several derivatives reported in the evidence. A comparative analysis is provided below:

Compound Name / ID Core Structure Substituents at Key Positions Molecular Formula Key Data (e.g., m/z, Elemental Analysis) Reference
4-Benzyl-5-[4-(4-fluorophenyl)piperazine-1-carbonyl]morpholin-3-one (Target) Morpholin-3-one 4-Benzyl; 5-[4-(4-fluorophenyl)piperazine-1-carbonyl] C₂₃H₂₅FN₄O₃ (estimated) Not explicitly reported N/A
4-Benzyl-5-[[4-(4-fluorophenyl)piperazin-1-yl]methyl]-2-(thiomorpholin-4-ylmethyl)-2,4-dihydro-3H-1,2,4-triazol-3-one (1) 1,2,4-Triazol-3-one 4-Benzyl; 5-[[4-(4-fluorophenyl)piperazin-1-yl]methyl]; 2-(thiomorpholin-4-ylmethyl) C₂₅H₃₁FN₆O₂ Calcd: C 64.36%, H 6.70%, N 18.01%; Found: C 64.13%, H 6.92%, N 18.30%
4-Benzyl-5-[[4-(4-fluorophenyl)piperazin-1-yl]methyl]-2-[(4-methylpiperazin-1-yl)methyl]-2,4-dihydro-3H-1,2,4-triazol-3-one (8) 1,2,4-Triazol-3-one 4-Benzyl; 5-[[4-(4-fluorophenyl)piperazin-1-yl]methyl]; 2-[(4-methylpiperazin-1-yl)methyl] C₂₆H₃₄FN₇O₂ Not explicitly reported
6-Azido-N-(4-(3-azidopropoxy)-2-(4-(bis(4-fluorophenyl)methyl)piperazine-1-carbonyl)phenyl)hexanamide (6b) Hexanamide Bis(4-fluorophenyl)methyl-piperazine; azide groups C₃₅H₃₈F₂N₁₂O₃ m/z: 632.3 [M + Na]⁺, 610.3 [M + H]⁺
(R)-2-((S)-(3-Amino-9-oxo-6,9-dihydroisothiazolo[5,4-f]quinazolin-7-yl)(hydroxy)methyl)-4-(1-(4-fluorophenyl)-5-methyl-1H-pyrazol-3-yl)morpholin-3-one Morpholin-3-one 4-(1-(4-fluorophenyl)-5-methylpyrazole); 2-((quinazolinyl)(hydroxy)methyl) C₂₈H₂₄FN₇O₄S Synthetic intermediate; no biological data

Key Observations :

  • Piperazine Modifications : The 4-(4-fluorophenyl)piperazine group is conserved across analogs, but substitutions (e.g., thiomorpholine in compound 1 vs. methylpiperazine in compound 8) influence polarity and hydrogen-bonding capacity .
  • Mass Spectrometry : Compound 6b demonstrates the utility of ESI+ for characterizing complex piperazine-carbonyl derivatives, a method likely applicable to the target compound.
Physicochemical Properties
  • Elemental Analysis : Triazolone derivatives (e.g., compound 1) show close agreement between calculated and found C/H/N percentages, indicating high purity .
  • Molecular Weight : The target compound’s estimated molecular weight (~440 g/mol) falls within the range of CNS-active small molecules, aligning with analogs like Pruvanserin Hydrochloride (413 g/mol) .

Biological Activity

4-Benzyl-5-[4-(4-fluorophenyl)piperazine-1-carbonyl]morpholin-3-one is a morpholine derivative that has garnered attention for its potential pharmacological activities. This compound features a complex structure that includes a morpholine ring, a benzyl group, and a piperazine moiety, which suggests diverse biological applications, particularly in neuropharmacology.

Chemical Structure and Properties

The molecular formula of this compound is C22H25F1N3O2C_{22}H_{25}F_{1}N_{3}O_{2}, with a molecular weight of approximately 395.46 g/mol. The presence of the fluorinated phenyl group is significant as it may enhance the compound's lipophilicity and biological activity.

Property Value
Molecular FormulaC22H25F1N3O2
Molecular Weight395.46 g/mol
Functional GroupsMorpholine, Piperazine
CAS Number[To be determined]

The biological activity of this compound is hypothesized to be mediated through its interaction with neurotransmitter systems, particularly serotonin and dopamine receptors. Similar morpholine derivatives have shown anxiolytic and antidepressant properties, indicating that this compound may also exhibit these effects.

In Vitro Studies

Recent studies have explored the inhibitory effects of related compounds on various enzymes. For instance, derivatives containing piperazine rings have demonstrated significant inhibition against monoamine oxidase (MAO) enzymes, which play crucial roles in neurotransmitter metabolism.

Compound Target Enzyme IC50 (μM)
CC2MAO-B0.51
CC1MAO-B0.69

These findings suggest that the structural features of this compound may confer similar inhibitory properties against MAO enzymes, potentially leading to increased levels of neurotransmitters such as serotonin and dopamine in the brain.

Study on Toxicity and Efficacy

A study evaluating the cytotoxicity of piperazine derivatives indicated that certain structural modifications could lead to reduced toxicity while maintaining efficacy against specific targets. For example, derivatives with a fluorinated phenyl group showed promising results in reducing melanin production without cytotoxic effects on B16F10 melanoma cells.

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